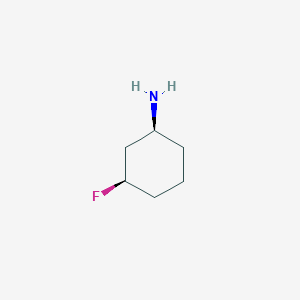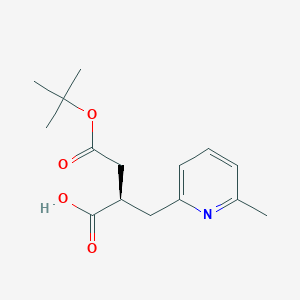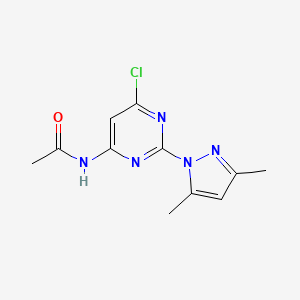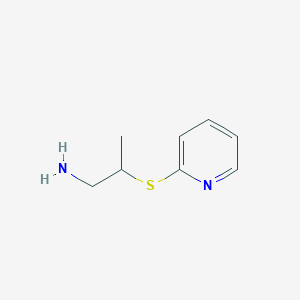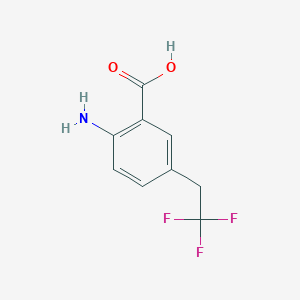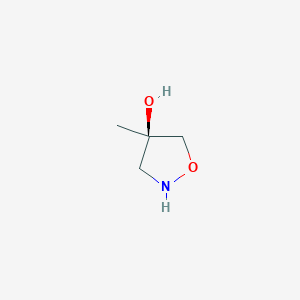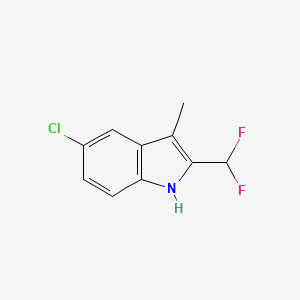
5-Chloro-2-(difluoromethyl)-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(difluoromethyl)-3-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine, difluoromethyl, and methyl groups attached to the indole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-3-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the chlorination of an appropriate indole precursor, followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The methyl group is then introduced via alkylation. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The choice of reagents and solvents is also crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indoles.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-3-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(difluoromethyl)-1H-indole: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Chloro-2-(trifluoromethyl)-3-methyl-1H-indole: Contains a trifluoromethyl group instead of difluoromethyl, potentially altering its chemical properties.
2-(Difluoromethyl)-3-methyl-1H-indole: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness
5-Chloro-2-(difluoromethyl)-3-methyl-1H-indole is unique due to the specific combination of chlorine, difluoromethyl, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClF2N |
|---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-methyl-1H-indole |
InChI |
InChI=1S/C10H8ClF2N/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,10,14H,1H3 |
InChI Key |
WMMKTRCZBXQQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


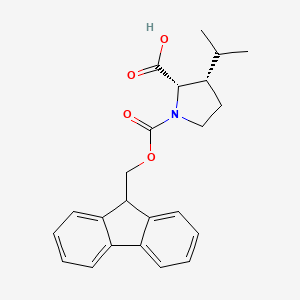
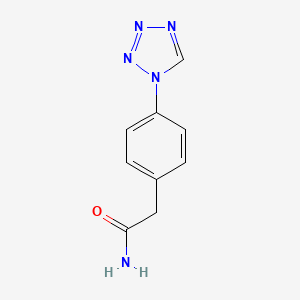
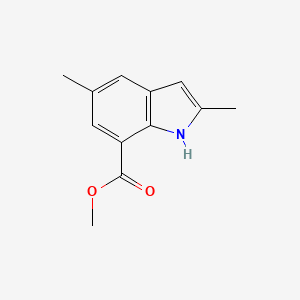
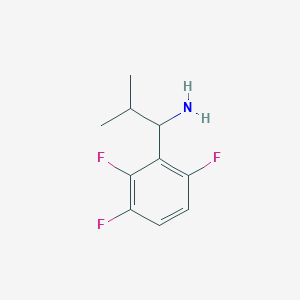
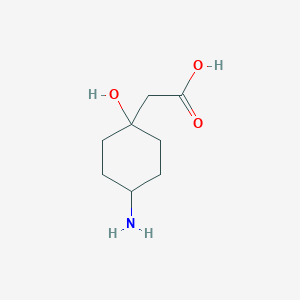
![tert-Butyl 2-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12982763.png)
